molecular formula C33H27F3O3S B14518790 2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran CAS No. 63072-28-6

2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran

Cat. No.: B14518790
CAS No.: 63072-28-6
M. Wt: 560.6 g/mol
InChI Key: WHZKFLFGLCUQPA-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thiopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiopyran Core: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran can undergo various chemical reactions, including:

    Oxidation: The thiopyran core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran core to a dihydrothiopyran.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiopyran derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran depends on its application:

    In Materials Science: The compound’s electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating and electron-withdrawing groups.

    In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-methoxyphenyl)-4H-thiopyran: Lacks the trifluoromethyl group.

    2,4,6-Tris(4-methoxyphenyl)-4-[4-methylphenyl]-4H-thiopyran: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

63072-28-6

Molecular Formula

C33H27F3O3S

Molecular Weight

560.6 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]thiopyran

InChI

InChI=1S/C33H27F3O3S/c1-37-27-14-4-22(5-15-27)30-20-32(25-12-18-29(39-3)19-13-25,24-8-10-26(11-9-24)33(34,35)36)21-31(40-30)23-6-16-28(38-2)17-7-23/h4-21H,1-3H3

InChI Key

WHZKFLFGLCUQPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(C=C(S2)C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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